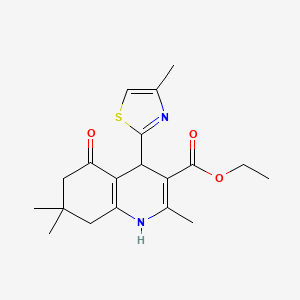

Ethyl 2,7,7-trimethyl-4-(4-methylthiazol-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

This compound belongs to the hexahydroquinoline carboxylate family, characterized by a bicyclic framework with substituents at the 2, 3, 4, and 7 positions. It is synthesized via a multicomponent reaction involving dimedone, ethyl acetoacetate, ammonium acetate, and 4-methylthiazole-2-carbaldehyde, catalyzed by ionic liquid-functionalized magnetic nanoparticles (n-Fe₃O₄@SiO₂-TA-SO₃H IL) under reflux conditions . The ethyl ester at position 3 and methyl groups at positions 2 and 7 enhance steric bulk, influencing both physical properties (e.g., solubility, melting point) and reactivity.

Properties

CAS No. |

853330-31-1 |

|---|---|

Molecular Formula |

C19H24N2O3S |

Molecular Weight |

360.5 g/mol |

IUPAC Name |

ethyl 2,7,7-trimethyl-4-(4-methyl-1,3-thiazol-2-yl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |

InChI |

InChI=1S/C19H24N2O3S/c1-6-24-18(23)14-11(3)21-12-7-19(4,5)8-13(22)15(12)16(14)17-20-10(2)9-25-17/h9,16,21H,6-8H2,1-5H3 |

InChI Key |

KNARYBUGTLPSNR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(NC2=C(C1C3=NC(=CS3)C)C(=O)CC(C2)(C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,7,7-trimethyl-4-(4-methylthiazol-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with 4-methylthiazole-2-carbaldehyde in the presence of ammonium acetate and a suitable solvent under reflux conditions . The reaction mixture is then subjected to cyclization and esterification to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity . The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,7,7-trimethyl-4-(4-methylthiazol-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The thiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions include various quinoline derivatives, hydroxylated compounds, and substituted thiazole derivatives .

Scientific Research Applications

Ethyl 2,7,7-trimethyl-4-(4-methylthiazol-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2,7,7-trimethyl-4-(4-methylthiazol-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects . Detailed studies on its binding affinity and molecular interactions are essential to fully understand its mechanism .

Comparison with Similar Compounds

Comparison with Similar Compounds

Hexahydroquinoline derivatives share a common core structure but vary in substituents at the 4-position, which critically modulate their physicochemical and biological properties. Below is a detailed comparison:

Structural Variations and Substituent Effects

Key Observations

- Substituent Bulkiness : Bulky groups (e.g., naphthalen-1-yl, cyclohexyl) correlate with higher melting points (210–211°C for 4-cyclohexyl vs. 180–184°C for 4-(3-nitrophenyl)) due to improved crystal packing .

- Electronic Effects: Electron-withdrawing groups (e.g., -NO₂, -Cl) reduce solubility but stabilize the hexahydroquinoline core, as seen in NMR spectra (e.g., downfield shifts for aromatic protons in nitro-substituted derivatives) .

- Biological Activity : The 4-difluoromethoxyphenyl derivative (3b) shows inhibitory effects in protein targets, while the thiazole-containing target compound may interact with enzymatic active sites via sulfur and nitrogen atoms .

Crystallographic Insights

- The 4-(3-chlorophenyl) derivative crystallizes in a triclinic system (space group P-1), with the chlorophenyl ring orthogonal to the hexahydroquinoline plane, minimizing steric clashes .

- In contrast, the phenyl-substituted analog (4-phenyl) exhibits irregular ethyl ester conformation, influenced by weak C–H···O hydrogen bonds .

Spectroscopic Trends

- ¹H NMR : Benzylic protons (δ ~5.15 ppm) and NH protons (δ ~5.98 ppm) are conserved across derivatives, while aromatic protons vary based on substituent electronics (e.g., δ 7.35–8.10 ppm for nitro groups) .

- FT-IR: Carboxylate C=O stretches appear at ~1703 cm⁻¹, unaffected by substituents, whereas NO₂ asymmetric stretches (~1604 cm⁻¹) are unique to nitro-substituted compounds .

Biological Activity

Ethyl 2,7,7-trimethyl-4-(4-methylthiazol-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₂₂H₂₅N₃O₄S

- Molecular Weight : 459.58 g/mol

This compound features a hexahydroquinoline core structure with various functional groups that contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of hexahydroquinoline compounds exhibit significant anticancer properties. The mechanism often involves the inhibition of cancer cell proliferation and induction of apoptosis. For instance:

- Study Findings : A study demonstrated that hexahydroquinoline derivatives could inhibit the growth of melanoma and non-small-cell lung cancer cells through modulation of calcium channels and inflammatory pathways .

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. Inflammation is a critical factor in the progression of various chronic diseases:

- Mechanism : The anti-inflammatory activity may be linked to the inhibition of pro-inflammatory cytokines and mediators in immune cells . This suggests potential therapeutic applications in conditions characterized by chronic inflammation.

Antimicrobial Activity

Hexahydroquinoline derivatives have shown promising antimicrobial properties against various pathogens:

- Research Evidence : Some studies have reported that these compounds possess antibacterial and antifungal activities, making them candidates for further development as antimicrobial agents .

Data Table: Summary of Biological Activities

Case Study 1: Anticancer Efficacy

In a controlled study involving various cancer cell lines, this compound demonstrated a dose-dependent reduction in cell viability. The study concluded that the compound's unique structure contributes to its ability to disrupt cancer cell metabolism.

Case Study 2: Anti-inflammatory Mechanisms

A separate investigation focused on the anti-inflammatory effects of hexahydroquinoline derivatives in an animal model of arthritis. The results indicated a significant decrease in swelling and pain levels in treated subjects compared to controls. The underlying mechanism involved the downregulation of inflammatory mediators such as TNF-alpha and IL-6.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.